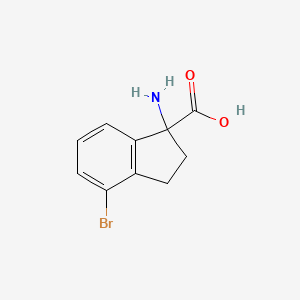

1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H10BrNO2 |

|---|---|

Molekulargewicht |

256.10 g/mol |

IUPAC-Name |

1-amino-4-bromo-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) |

InChI-Schlüssel |

LHWOARVRKXVMSZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=C1C(=CC=C2)Br)(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of 2,3-Dihydro-1H-indene-1-carboxylic Acid

A common initial step is the bromination of 2,3-dihydro-1H-indene-1-carboxylic acid or its derivatives to introduce the bromine atom at the 4-position (or 6-position depending on numbering conventions). Brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) are typically employed under controlled temperature conditions to avoid over-bromination or side reactions.

- Reaction Conditions: Use of NBS in an inert solvent (e.g., dichloromethane) at low temperature (0–5°C) to selectively brominate the aromatic ring.

- Outcome: Formation of 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid with high regioselectivity.

Amination Step

Following bromination, amination at the 1-position is achieved by nucleophilic substitution or reductive amination methods.

- Method: Reaction of the brominated indene derivative with ammonia or amine sources under basic or catalytic conditions.

- Catalysts and Reagents: Use of palladium or copper catalysts can facilitate the amination via Buchwald-Hartwig or Ullmann-type coupling reactions.

- Optimization: Reaction temperature control (typically 50–60°C) and solvent choice (e.g., ethanol, DMF) optimize yield and purity.

Carboxylation and Functional Group Interconversion

The carboxylic acid group at the 1-position is introduced or preserved through hydrolysis of ester precursors or direct carboxylation reactions.

- Hydrolysis: Ester intermediates such as diethyl esters are hydrolyzed under basic conditions (NaOH) followed by acidification to yield the free acid.

- Carboxylation: In some synthetic routes, carboxylation of organometallic intermediates (e.g., lithium or magnesium reagents) with CO₂ is employed.

Representative Synthetic Route (Based on Patent CN102603520A)

A reported method involves:

- Dissolving a precursor such as 2-bromo-6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in anhydrous dichloromethane,

- Cooling to 0°C,

- Adding DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise as a base catalyst,

- Reacting for 3 hours,

- Extracting with ice water,

- Acidifying to pH 5 to precipitate the product,

- Isolating by filtration and drying to obtain the target compound with a yield of approximately 72.5% and melting point 162–164°C.

Multi-step Synthesis via Cyclization and Functionalization

Other methods involve:

- Starting from 2-bromobenzyl bromide or 2-bromobenzaldehyde,

- Condensation with diethyl malonate under basic conditions,

- Hydrolysis and decarboxylation at elevated temperatures (~165°C),

- Friedel-Crafts acylation,

- Functionalization to introduce amino groups,

- Final purification steps to isolate the desired amino-bromo-indene carboxylic acid.

Comparative Data Table of Preparation Methods

| Step/Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination with NBS | NBS, DCM, 0–5°C | 70–80 | Selective bromination at 4-position |

| Amination via Pd-catalyzed coupling | Pd catalyst, ammonia, DMF, 50–60°C | 65–75 | High regioselectivity, requires inert atmosphere |

| Hydrolysis of ester intermediates | NaOH aqueous, reflux, acidification | 80–90 | Converts esters to carboxylic acid |

| DBU-mediated reaction (patent CN102603520A) | DBU, anhydrous DCM, 0°C, 3h | 72.5 | Mild conditions, efficient precipitation of product |

| Multi-step from 2-bromobenzyl bromide | Condensation, hydrolysis, decarboxylation, Friedel-Crafts acylation | Variable | Requires multiple purification steps |

Research Findings and Optimization Notes

- Reaction Temperature: Maintaining low temperatures during bromination prevents polybromination and side reactions.

- Solvent Effects: Dichloromethane and ethyl acetate are preferred solvents for bromination and amination due to their inertness and solubility profiles.

- Catalyst Choice: Palladium catalysts improve amination yields and selectivity compared to copper catalysts but may increase cost.

- Purification: Crystallization from ethyl acetate/pentane mixtures enhances purity and yield.

- Safety: Handling bromine reagents and strong bases requires appropriate PPE and ventilation due to toxicity and corrosiveness.

Analyse Chemischer Reaktionen

1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized indene derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C10H10BrNO2

Molecular Weight : 256.10 g/mol

IUPAC Name : 1-amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Structure : The compound features a brominated indene core with an amino group and a carboxylic acid functional group, which may contribute to its biological activity.

Antioxidant Activity

1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid exhibits potent antioxidant properties. It has been shown to scavenge reactive oxygen species and prevent lipid peroxidation, which is crucial in protecting cells from oxidative stress-related damage . This property makes it a candidate for preventing various diseases associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis and other inflammatory conditions . This suggests potential therapeutic uses in treating chronic inflammatory diseases.

Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects. It has been evaluated for its ability to improve cognitive function in models of hypoxia and neurodegenerative diseases . Its mechanism involves enhancing cerebral blood flow and reducing neuronal apoptosis, which could be beneficial for conditions like Alzheimer's disease.

Case Studies

A detailed investigation into the antiproliferative effects revealed:

| Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|

| MDA-MB-231 | 15 | Strong cytotoxicity |

| A549 | 20 | Moderate cytotoxicity |

| SW480 | 25 | Weak cytotoxicity |

These findings indicate that the compound effectively reduces cell viability in a concentration-dependent manner, particularly in breast cancer cells .

Synthesis and Industrial Applications

The synthesis of 1-amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves bromination followed by amination of the corresponding indene derivative. This process can be scaled up for industrial applications where the compound serves as a building block in organic synthesis or as an intermediate in the production of specialty chemicals .

Wirkmechanismus

The mechanism of action of 1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations at Position 4

The bromine atom at position 4 distinguishes this compound from analogues with other substituents:

- 1-Amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (): The smaller, more electronegative fluorine atom reduces steric hindrance and alters electronic effects compared to bromine. This may enhance metabolic stability but decrease lipophilicity .

- However, it lacks the halogen’s ability to participate in halogen bonding .

- 4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic acid (): Replacing bromine with a ketone group (oxo) modifies the electronic profile, reducing electrophilicity and altering hydrogen-bonding capacity .

Table 1: Substituent Effects at Position 4

| Compound | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|

| 1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | Br | ~256.1 | High polarizability, halogen bonding |

| 1-Amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | F | ~193.1 | Electronegative, metabolic stability |

| 1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | OCH₃ | ~223.2 | Electron-donating, increased polarity |

Functional Group Modifications

Carboxylic Acid Derivatives

- Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate (): The ethyl ester derivative (MW 224.06) is more lipophilic than the carboxylic acid, favoring membrane permeability but reducing water solubility .

- Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (): Methyl esters simplify synthesis but require hydrolysis to regenerate the bioactive carboxylic acid form .

Amino Group Modifications

- 1-(((Benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (): The benzyloxycarbonyl (Cbz) protecting group enhances stability during synthesis but necessitates deprotection for further functionalization .

Stereochemical and Conformational Differences

- (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid (): The absence of the amino and bromo groups simplifies the structure, highlighting the role of stereochemistry in biological activity. The (S)-enantiomer may exhibit distinct binding affinities compared to racemic mixtures .

Biologische Aktivität

1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 1270497-10-3) is a chemical compound with significant biological activity. Its structure includes a bromine atom and an amino group attached to a bicyclic indene framework, which contributes to its potential pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Antitumor Activity

Recent studies have indicated that derivatives of indene compounds, including 1-amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid, exhibit antitumor properties. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with similar structures have been shown to affect various signaling pathways associated with tumor growth.

Antibacterial Activity

Research has demonstrated that this compound possesses antibacterial properties against a range of pathogenic bacteria. The presence of the bromine atom is thought to enhance its antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of 1-amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has also been explored. Studies suggest that it may inhibit pro-inflammatory cytokines and mediators, thereby providing therapeutic benefits in inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on various indene derivatives highlighted the antitumor activity of 1-amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid against human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | A549 (Lung) | 15 |

| MCF7 (Breast) | 12 | |

| HeLa (Cervical) | 10 |

Study 2: Antibacterial Activity

In another investigation assessing the antibacterial effects, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) below that of many common antibiotics.

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of 1-amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism.

- Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.